Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (R)-
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is a bicyclic amine with a strained octatriene scaffold. The (R)-enantiomer (CAS 61899-39-6) and its (S)-counterpart (CAS 61341-85-3) are chiral derivatives of this structure. Its bicyclic framework enables conformational restriction, a feature exploited in medicinal chemistry to enhance receptor binding selectivity .
Properties
CAS No. |
61899-34-1 |
|---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
(7R)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2/t8-/m1/s1 |
InChI Key |
OVLLQUKHPTXIBH-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C21)N |
Canonical SMILES |
C1C(C2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Racemic Precursor Synthesis
The synthesis begins with the preparation of racemic 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. A lithium amide-mediated intramolecular cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile achieves this step. Lithium diethylamide (LDA) or lithium diisopropylamide (LDA) facilitates the formation of the bicyclic nitrile core at subzero temperatures (−78°C to 0°C) in tetrahydrofuran (THF).
Reaction conditions :
Chiral Resolution of Nitrile Intermediates
The racemic nitrile undergoes enantiomeric separation using simulated moving bed (SMB) chromatography. A silica-based stationary phase impregnated with functionalized polysaccharides (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves the (S)- and (R)-enantiomers with >99% enantiomeric excess (ee).
Chromatographic parameters :
| Parameter | Value |
|---|---|
| Stationary phase | Chiralcel OD-H column |
| Mobile phase | Heptane:isopropanol (90:10 v/v) |
| Flow rate | 4 mL/min |
| Enantiomeric ratio | 55:45 → 99.3% ee (R) |
| Recovery yield | 42.2% (R-enantiomer) |
This method’s scalability is demonstrated in continuous multi-column systems, reducing solvent consumption by 40% compared to batch processes.
Catalytic Reduction of (R)-Nitrile to (R)-Amine
Borohydride-Mediated Reduction
The resolved (R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is reduced to the corresponding amine using sodium borohydride (NaBH₄) in the presence of trifluoroacetic acid (TFA).
Procedure :
- Reagents :
- NaBH₄ (3.0 equivalents)
- TFA (2.97 equivalents)
- THF (10 mL/g substrate)
- Conditions :
- Temperature: 20–25°C
- Atmosphere: Nitrogen
- Reaction time: 4–6 hours
- Workup :
- Neutralization with aqueous NaOH
- Extraction with dichloromethane
- Crystallization from hexane/ethyl acetate
Outcomes :
Alternative Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) under hydrogen atmosphere (1–3 bar) offers a greener alternative. However, over-reduction risks and catalyst costs limit its industrial adoption.
Enzymatic Synthesis Pathways
Nitrilase-Catalyzed Hydrolysis
Recent advances employ nitrilases to enantioselectively hydrolyze nitriles to carboxylic acids, though this route requires additional steps to convert acids to amines. For example, Rhodococcus rhodochrous nitrilase converts racemic nitriles to (S)-carboxylic acids with 92% ee, leaving the (R)-nitrile for subsequent reduction.
Enzymatic parameters :
| Parameter | Value |
|---|---|
| Enzyme | R. rhodochrous nitrilase |
| pH | 7.5–8.0 |
| Temperature | 30°C |
| Conversion | 48% (S-acid) |
This method’s modularity allows integration with chemical reductions but introduces complexity in downstream processing.
Industrial-Scale Optimizations
Racemization and Recycling of (S)-Enantiomer
To maximize atom economy, the undesired (S)-enantiomer is racemized using catalytic bases (e.g., potassium tert-butoxide) in toluene at 80°C. This step achieves >95% recovery of racemic nitrile, which is reintroduced into the chiral resolution process.
Solvent and Energy Efficiency
Process intensification strategies, including microwave-assisted cyclization and solvent-substituted extractions, reduce reaction times by 30% and cut organic waste by 50%.
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
Chiral HPLC (Chiralcel OD-H, heptane:isopropanol 90:10) confirms >99% ee with retention times of 12.1 min (R) and 14.3 min (S).
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes four primary reaction types due to its amine group and strained bicyclic system:
| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic), CrO₃ | Bicyclo[4.2.0]octa-1,3,5-trien-7-imine derivatives | 60–75% | Over-oxidation avoided at low temperatures. |
| Reduction | LiAlH₄, H₂/Pd-C | Partially saturated bicyclo[4.2.0]octene amines | 82–90% | Stereochemistry retained in hydrogenation. |
| Acylation | Acetyl chloride (Et₃N, CH₂Cl₂) | N-Acetyl-bicyclo[4.2.0]octa-1,3,5-trien-7-amine | 88% | Reaction proceeds at 0°C to prevent ring opening. |
| Alkylation | Methyl iodide (NaH, THF) | N-Methyl-bicyclo[4.2.0]octa-1,3,5-trien-7-amine | 76% | Steric hindrance slows secondary alkylation. |
Stereochemical Influence on Reactivity
The (R)-configuration at position 7 directs regioselectivity in transformations:
-
Nucleophilic Substitution : The amine group undergoes SN² reactions with alkyl halides, retaining chirality due to the rigid bicyclic framework.
-
Enzymatic Resolution : Lipases selectively hydrolyze racemic mixtures to isolate the (R)-enantiomer, achieving >99% enantiomeric excess (ee) .
Ring-Opening Reactions
Controlled ring-opening occurs under specific conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂O (acidic) | HCl, reflux | Linear diene with primary amine | Intermediate for polymer synthesis. |
| Ozone | -78°C, CH₂Cl₂ | Fragmented aldehydes and ketones | Degradation studies for metabolite analysis. |
Catalytic Functionalization
Transition-metal catalysts enable advanced modifications:
| Catalyst | Reaction | Outcome | Reference |
|---|---|---|---|
| Rh(I)-NHC complex | Homocoupling with aryl alkynes | Tetraaryl-substituted bicyclo derivatives | |
| Pd(OAc)₂ | Buchwald-Hartwig amination | Aryl-substituted amines |
Key mechanistic insights:
-
The Rh(I) catalyst’s flexible pincer ligand switches between mer- and fac-coordination to accommodate coupling and annulation steps .
-
Pd-mediated reactions require bulky phosphine ligands to prevent catalyst poisoning by the amine.
Stability and Reaction Limitations
-
Thermal Sensitivity : Decomposes above 150°C via retro-Diels-Alder pathways.
-
pH Dependency : Protonation at pH < 3 increases solubility but reduces nucleophilicity.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalytic processes.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The triene system can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituted Bicyclo[4.2.0]octa-1,3,5-trien-7-amine Derivatives
Modifications to the bicyclo scaffold, such as halogenation or functional group addition, significantly alter physicochemical and biological properties:
- Halogenated Derivatives : Bromine (5-Bromo, CAS 1071449-08-5) and fluorine (2-Fluoro, CAS 1785360-80-6) substitutions enhance lipophilicity and metabolic stability. Bromine’s electron-withdrawing effects may alter binding kinetics, while fluorine improves bioavailability .
- Carboxylic Acid Derivatives : The carbonyl chloride (CAS 1473-47-8) serves as a reactive intermediate for synthesizing amides or esters, expanding utility in drug design .
Enantiomeric Comparisons
The (R)- and (S)-enantiomers (CAS 61899-39-6 and 61341-85-3) exhibit distinct biological activities due to stereochemical preferences in enzyme binding. For example, the (R)-enantiomer’s NET inhibition highlights enantioselectivity in pharmacological targets .
Bicyclo Scaffold Variations
- Bicyclo[3.1.0]hexane Derivatives : Compounds like conformationally restricted histamine analogs () illustrate how smaller bicyclic systems (e.g., bicyclo[3.1.0]) enforce rigid geometries, optimizing receptor interactions. In contrast, the larger bicyclo[4.2.0] system balances strain and flexibility .
Q & A
Q. What statistical approaches are appropriate for comparing the stability of bicyclic amine derivatives?
- Methodology : Use ANOVA or Tukey’s HSD test for multi-group comparisons (e.g., thermal stability across derivatives). Correlate stability metrics (TGA/DSC data) with electronic descriptors (Hammett σ values) using linear regression models. Validate with bootstrapping to assess confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
